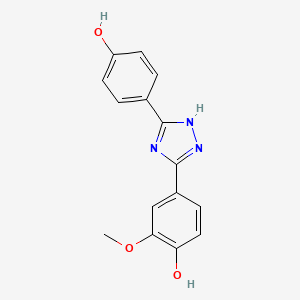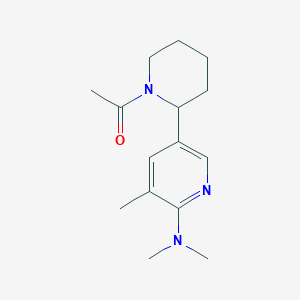
Methyl 3-((6-(tert-butyl)-2-(pyridin-2-yl)pyrimidin-4-yl)amino)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-((6-(tert-butyl)-2-(pyridin-2-yl)pyrimidin-4-yl)amino)propanoate is a complex organic compound featuring a tert-butyl group, pyridine, and pyrimidine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((6-(tert-butyl)-2-(pyridin-2-yl)pyrimidin-4-yl)amino)propanoate typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the pyridine moiety. The tert-butyl group is then added to the structure, and finally, the esterification reaction is carried out to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-((6-(tert-butyl)-2-(pyridin-2-yl)pyrimidin-4-yl)amino)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Methyl 3-((6-(tert-butyl)-2-(pyridin-2-yl)pyrimidin-4-yl)amino)propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of Methyl 3-((6-(tert-butyl)-2-(pyridin-2-yl)pyrimidin-4-yl)amino)propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-((6-(tert-butyl)-2-(pyridin-2-yl)pyrimidin-4-yl)amino)butanoate
- Methyl 3-((6-(tert-butyl)-2-(pyridin-2-yl)pyrimidin-4-yl)amino)pentanoate
Uniqueness
Methyl 3-((6-(tert-butyl)-2-(pyridin-2-yl)pyrimidin-4-yl)amino)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity patterns. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C17H22N4O2 |
|---|---|
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
methyl 3-[(6-tert-butyl-2-pyridin-2-ylpyrimidin-4-yl)amino]propanoate |
InChI |
InChI=1S/C17H22N4O2/c1-17(2,3)13-11-14(19-10-8-15(22)23-4)21-16(20-13)12-7-5-6-9-18-12/h5-7,9,11H,8,10H2,1-4H3,(H,19,20,21) |
Clave InChI |
RSVZFWUVLZLGDI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=NC(=N1)C2=CC=CC=N2)NCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(8-(3-(tert-Butyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid](/img/structure/B11798456.png)












